

Application Note: High-Throughput Analysis of Isoprothiolane Residues by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Isoprothiolane

Cat. No.: B132471

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Abstract

This application note details a robust and sensitive method for the quantitative determination of **isoprothiolane** residues in various environmental and agricultural matrices, including rice, soil, and water. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for solid samples and solid-phase extraction (SPE) for aqueous samples. Analysis is performed by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), which provides excellent selectivity and sensitivity for the detection of **isoprothiolane**. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

Isoprothiolane is a systemic fungicide widely used in rice cultivation to control fungal diseases such as rice blast.[1] Its extensive use necessitates reliable and efficient analytical methods to monitor its residues in the environment and in food products to ensure compliance with regulatory limits and to assess potential risks to human health and ecosystems. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like **isoprothiolane**, offering high resolution and specificity.[2] This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS/MS analysis of **isoprothiolane** residues.

Experimental Protocols

Sample Preparation

1.1. Rice and Soil Samples (QuEChERS Method)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, significantly reducing sample preparation time and solvent consumption.[3][4][5][6]

- Extraction:
 - Weigh 10 g of a homogenized rice or soil sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90% and allow to hydrate.
 - Add 10 mL of acetonitrile to the tube.
 - Shake vigorously for 1 minute to ensure thorough mixing and extraction of **isoprothiolane** from the sample matrix.
 - Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl).
 - Immediately shake the tube vigorously for 1 minute to induce phase separation.
 - Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO_4 and 50 mg of primary secondary amine (PSA).
 - Vortex the tube for 30 seconds to facilitate the removal of matrix interferences.
 - Centrifuge at high speed (e.g., $10,000 \times g$) for 2 minutes.
 - The resulting supernatant is ready for GC-MS/MS analysis.

1.2. Water Samples (Solid-Phase Extraction - SPE)

Solid-phase extraction is an effective technique for the concentration and purification of analytes from aqueous samples.^{[6][7][8][9]}

- SPE Cartridge Conditioning:
 - Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water through a C18 SPE cartridge. Ensure the cartridge does not go dry between solvent additions.
- Sample Loading:
 - Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Rinsing and Drying:
 - After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining impurities.
 - Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elution:
 - Elute the retained **isoprothiolane** from the cartridge with 5 mL of acetonitrile.
 - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis

The following instrumental parameters are recommended for the analysis of **isoprothiolane**.

2.1. Gas Chromatography (GC) Conditions:

Parameter	Value
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.2 mL/min (constant flow)
Oven Temperature Program	Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 30 °C/min, hold for 10 min

2.2. Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Source Temperature	230 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Quantifier: 290 > 118, Qualifier: 290 > 204

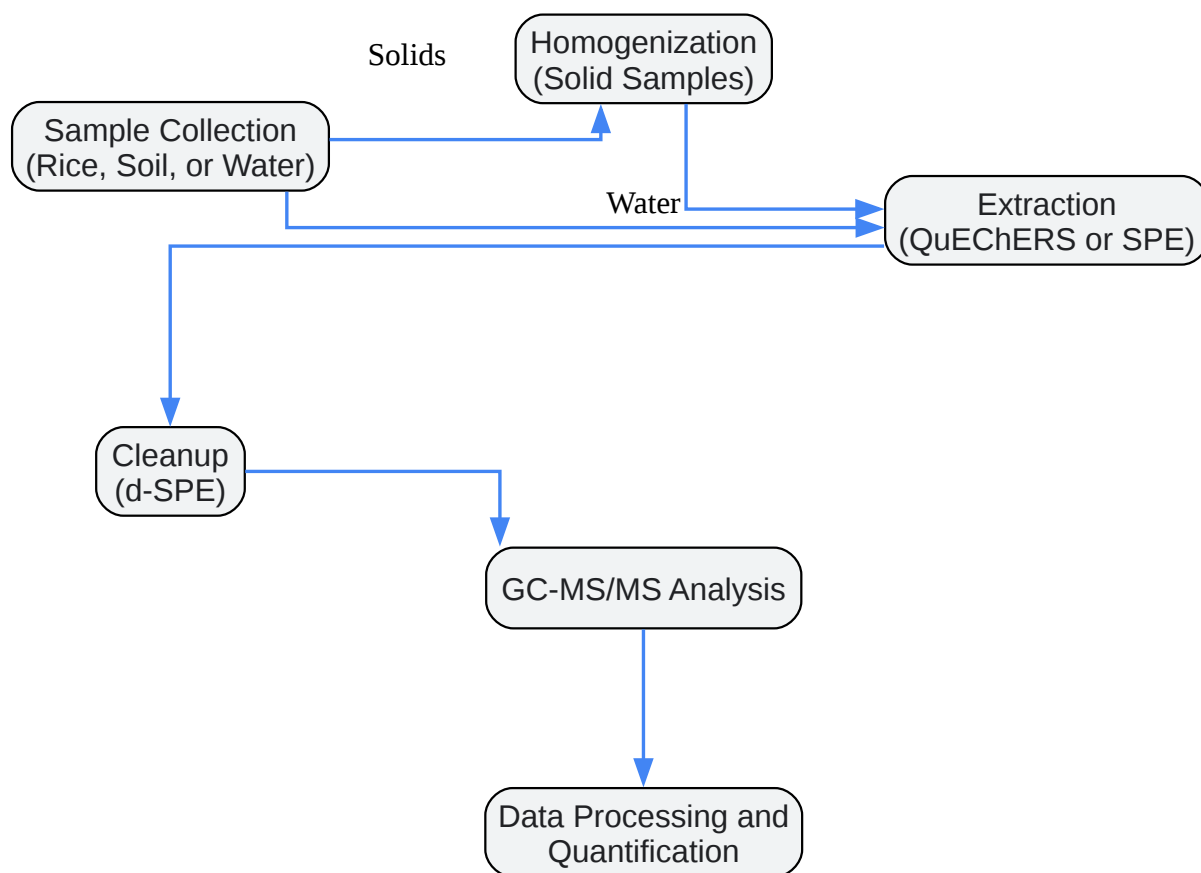
Data Presentation

The following table summarizes the quantitative data obtained from the validation of this method for **isoprothiolane** in rice, as reported in a validation study.[\[10\]](#)

Spiking Level (mg/kg)	Mean Recovery (%)	Repeatability (RSDr, %)
0.01	105	8.8
0.02	88	6.7
0.10	93	7.0

Limit of Quantification (LOQ): The calculated LOQ for **isoprothiolane** in rice was determined to be 0.005 mg/kg.[10]

Visualizations



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Caption: Experimental workflow for **isoprothiolane** residue analysis.

Conclusion

The described GC-MS/MS method provides a reliable and efficient means for the determination of **isoprothiolane** residues in rice, soil, and water samples. The use of QuEChERS for solid samples and SPE for water samples ensures high-throughput and effective sample preparation. The high selectivity and sensitivity of the GC-MS/MS detection make this method suitable for routine monitoring and research applications, ensuring food safety and environmental protection.

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